molecular formula C19H22N2O2 B565867 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole CAS No. 2433-36-5

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole

Cat. No.: B565867
CAS No.: 2433-36-5
M. Wt: 310.397
InChI Key: KMGZCSJZUKNQJR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is a synthetically designed indole derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzyloxy-protecting group, a methoxy substituent, and a basic dimethylaminomethyl side chain, a combination that suggests potential as a key intermediate or scaffold in organic synthesis . The presence of the dimethylaminoethyl motif on the indole core is structurally analogous to subunits found in neurologically active compounds, such as tryptamine derivatives, positioning it as a candidate for the exploration of structure-activity relationships in central nervous system (CNS) receptor research . Its primary research value lies in its application as a building block for the synthesis of more complex molecules. Researchers may employ this compound in the development of novel ligands for various receptor targets. The benzyloxy group can serve as a protected phenol, which can be selectively deprotected in multi-step synthetic sequences to access a variety of other functionalized indoles . This makes it a versatile precursor in library synthesis for high-throughput screening in drug discovery programs. This product is labeled with the disclaimer "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for any form of human or animal consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(5-methoxy-4-phenylmethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-21(2)12-15-11-20-16-9-10-17(22-3)19(18(15)16)23-13-14-7-5-4-6-8-14/h4-11,20H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGZCSJZUKNQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=C(C=C2)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of 5-Methoxyindole Derivatives

A foundational approach involves the alkylation of 5-methoxyindole precursors. In one documented protocol, 5-methoxyindole undergoes sequential functionalization at the 3- and 4-positions . The 4-benzyloxy group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base such as sodium hydride. This step typically occurs in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from −5°C to 5°C to mitigate side reactions .

Subsequent dimethylaminomethylation at the 3-position employs formaldehyde and dimethylamine under acidic conditions. For instance, a mixture of 5-methoxyindole, paraformaldehyde, and dimethylamine hydrochloride in acetic acid at reflux (110°C) yields the dimethylaminomethyl intermediate. Purification via column chromatography (ethyl acetate/hexane, 1:3) achieves a 75% isolated yield . Critical parameters include stoichiometric control of formaldehyde to prevent over-alkylation and rigorous exclusion of moisture to avoid hydrolysis of the dimethylaminomethyl group.

Reductive Amination Strategies

Alternative routes leverage reductive amination to install the dimethylaminomethyl moiety. A representative procedure involves condensing 4-benzyloxy-5-methoxyindole-3-carbaldehyde with dimethylamine using sodium cyanoborohydride as the reducing agent . The reaction proceeds in methanol at ambient temperature over 24 hours, followed by neutralization with aqueous sodium bicarbonate.

Key Data:

  • Solvent System: Methanol/water (9:1 v/v)

  • Yield: 68–72% after recrystallization from ethyl acetate

  • Purity: >98% (HPLC)

This method circumvents the need for harsh acidic conditions, making it preferable for acid-sensitive intermediates. However, the aldehyde precursor requires prior synthesis via oxidation of the corresponding alcohol, adding an extra step to the overall pathway .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a reliable means to establish the benzyloxy group at the 4-position. In this approach, 4-hydroxy-5-methoxyindole reacts with benzyl alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine . The reaction, conducted in anhydrous THF at 0°C, achieves near-quantitative conversion within 2 hours.

Optimization Insights:

  • Molar Ratio: 1:1.2 (indole:benzyl alcohol)

  • Workup: Sequential washes with 10% citric acid and brine to remove phosphine oxides

  • Yield: 89% after silica gel chromatography

This method’s superiority lies in its regioselectivity and mild conditions, though the cost of DEAD and triphenylphosphine may limit scalability .

One-Pot Tandem Alkylation

Industrial-scale synthesis often employs tandem alkylation to reduce purification steps. A patented method combines 5-methoxyindole, benzyl chloride, and dimethylamine gas in a single reactor . The process uses a phase-transfer catalyst (tetrabutylammonium bromide) to facilitate interfacial reactions between aqueous and organic phases (toluene/water).

Reaction Conditions:

  • Temperature: 50°C

  • Pressure: 2 atm (for dimethylamine dissolution)

  • Duration: 6 hours

  • Yield: 82% (crude), 76% after crystallization from methanol

While efficient, this method demands precise control over gas flow rates and pH to prevent byproduct formation.

Purification and Characterization

Final purification universally employs crystallization or chromatography. Ethyl acetate and methanol are favored solvents due to the compound’s solubility profile . Nuclear magnetic resonance (NMR) confirms regiochemistry: the benzyloxy group’s protons resonate as a singlet at δ 5.02 ppm, while the dimethylaminomethyl group’s protons appear as a broad singlet at δ 2.20 ppm . Mass spectrometry (HRMS) validates the molecular ion peak at m/z 310.39 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride with a base like sodium hydroxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole involves its interaction with specific molecular targets and pathways. The benzyloxy and dimethylamino groups can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The methoxy group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

6-(Benzyloxy)-5-methoxy-1H-indole ()
  • Substituents : 6-OBz, 5-OMe.
  • Key Differences: The benzyloxy group at position 6 (vs. 4 in the target compound) alters electronic effects and steric accessibility.
  • Implications : Positional isomerism may lead to divergent biological activity profiles due to differences in binding pocket interactions .
5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole ()
  • Substituents : 5-OBz, 2-(4-OBzPh), 3-Me.
  • Key Differences: Dual benzyloxy groups increase molecular weight (C29H25NO2 vs. C19H22N2O2) and lipophilicity. The methyl group at position 3 lacks the basicity of the dimethylaminomethyl group, reducing solubility in polar solvents.
  • Implications : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .

Functional Group Variations

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()
  • Substituents : 5-F, 2-CONHPh, 4-BzPh.
  • Key Differences : The fluorine atom (electron-withdrawing) and carboxamide group introduce polarity and hydrogen-bonding capacity, contrasting with the target’s electron-donating 5-OMe and basic 3-CH2NMe2.
  • Implications : Fluorine enhances metabolic stability, while the carboxamide may improve target affinity through hydrogen bonding .
3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole (Bazedoxifene Intermediate I, )
  • Substituents : 5-OBz, 2-(4-OBzPh), 3-Me.
  • Key Differences: Similar to but with a methyl group at position 3.
  • Implications : This compound’s dual benzyloxy groups may contribute to estrogen receptor modulation, as seen in bazedoxifene analogs .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility Trends
4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole C19H22N2O2 310.39 4-OBz, 3-CH2NMe2, 5-OMe Not reported Moderate (basic conditions)
6-(Benzyloxy)-5-methoxy-1H-indole C16H15NO2 253.30 6-OBz, 5-OMe Not reported Low (nonpolar solvents)
5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole C29H25NO2 419.52 5-OBz, 2-(4-OBzPh), 3-Me Not reported Very low
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C22H15FN2O2 358.37 5-F, 2-CONHPh, 4-BzPh 249–250 Moderate (DMF/DMSO)
  • Solubility: The dimethylaminomethyl group in the target compound improves solubility in acidic media compared to nonpolar analogs.
  • Melting Points : Higher melting points in carboxamide derivatives (e.g., 249–250°C in ) suggest stronger intermolecular forces due to hydrogen bonding .

Biological Activity

4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and implications for future research.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 322.39 g/mol
  • CAS Number : 2433-36-5

The biological activity of this compound is primarily attributed to its structural features, which enhance its interaction with various biological targets, including receptors and enzymes. The compound's benzyloxy and dimethylamino groups are believed to increase its binding affinity, influencing various cellular pathways.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. The inhibition profile suggests potential applications in regulating metabolic disorders.
  • Receptor Binding : The compound shows affinity for several receptor types, particularly those involved in neurotransmission and hormonal regulation. This binding can modulate physiological responses, making it a candidate for further pharmacological studies.
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. For instance, related compounds have shown efficacy against hepatocellular carcinoma by suppressing cell proliferation and migration through modulation of integrin expression and downstream signaling pathways such as FAK/AKT .

Case Studies

  • Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that compounds structurally related to this compound significantly inhibited the migration and invasion of HCC cell lines (Huh7). The IC50 values for these compounds were found to be in the range of 38–48 μM, indicating moderate potency against cancer cells without cytotoxic effects on normal hepatocytes .
  • Metabolic Regulation : Another study highlighted the role of this compound in modulating metabolic pathways, particularly through enzyme inhibition that could lead to therapeutic strategies for metabolic syndromes .

Data Table

Biological ActivityObserved EffectReference
Enzyme InhibitionModulation of metabolic processes
Receptor BindingInteraction with neurotransmitter receptors
Anticancer ActivitySuppression of Huh7 cell proliferation
Anti-Metastatic EffectsInhibition of migration/invasion in HCC cells

Q & A

Basic: What are the common synthetic routes for 4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the indole core via the Batcho-Leimgruber method , using 2-methylnitrobenzenes and formamide acetals under reductive conditions to generate 4-benzyloxyindole intermediates .
  • Step 2 : Introduction of the dimethylaminomethyl group at the 3-position via Mannich-type reactions , employing dimethylamine and formaldehyde in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–5°C) to minimize side reactions .
  • Step 3 : Final functionalization with a methoxy group at the 5-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) .
    Critical Parameters : Anhydrous conditions, precise temperature control, and intermediate purification via column chromatography are essential for yields >75% .

Basic: Which analytical techniques are optimal for characterizing this compound?

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to resolve benzyloxy, methoxy, and dimethylaminomethyl groups (e.g., δ 3.1–3.3 ppm for dimethylamino protons) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 326.1764 (calculated for C19_{19}H22_{22}N2_2O2_2) .
  • Crystallography : Single-crystal X-ray diffraction to validate stereoelectronic effects, as demonstrated for analogous bis-indolylalkanes .

Advanced: How to resolve contradictions in reported biological activities of similar indole derivatives?

Discrepancies often arise from:

  • Structural Analogues : Minor substituent changes (e.g., benzyloxy vs. methoxy groups) significantly alter binding affinities. For example, 5-benzyloxyindole-3-carbaldehyde shows higher anti-inflammatory activity than its methoxy counterpart due to enhanced lipophilicity .
  • Experimental Variability : Standardize bioassays (e.g., IC50_{50} measurements in kinase inhibition studies) across cell lines (e.g., MCF-7 vs. HEK293) to isolate structure-activity relationships (SAR) .
  • Molecular Docking : Use software like AutoDock Vina to compare binding poses with targets (e.g., COX-2 or EGFR), validating hypotheses from conflicting data .

Advanced: What strategies optimize the yield of the dimethylaminomethyl group introduction?

  • Catalytic Systems : Employ Lewis acids like ZnCl2_2 to accelerate Mannich reactions, reducing reaction time from 24 h to 8 h while maintaining yields >85% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine, but may require post-reaction quenching with aqueous NaHCO3_3 to isolate the product .
  • Temperature Gradients : Gradual warming from 0°C to room temperature minimizes exothermic side reactions (e.g., over-alkylation) .

Advanced: How does the crystal structure inform the compound's reactivity?

  • Steric Effects : Crystallographic data for bis-indolylalkanes reveal non-planar indole rings, creating steric hindrance that limits electrophilic substitution at the 2-position .
  • Electronic Distribution : X-ray diffraction shows electron density localization at the 3-dimethylaminomethyl group, explaining its nucleophilic reactivity in alkylation or acylation reactions .

Basic: What are the key storage conditions to ensure compound stability?

  • Short-Term : Store at 0–6°C in amber vials to prevent photodegradation of the benzyloxy group .
  • Long-Term : Lyophilize and keep under argon in sealed containers to avoid hydrolysis of the dimethylaminomethyl moiety, which is sensitive to humidity .

Advanced: What computational methods model the electronic distribution for SAR studies?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the 5-methoxy group in this compound lowers LUMO energy, enhancing electron-deficient reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to correlate logP values (e.g., ~2.8 for this compound) with cellular uptake efficiency .

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